molecular formula C12H18O4 B1581183 di-tert-Butyl acetylenedicarboxylate CAS No. 66086-33-7

di-tert-Butyl acetylenedicarboxylate

Cat. No.: B1581183
CAS No.: 66086-33-7
M. Wt: 226.27 g/mol
InChI Key: FBCRUXRGQFLOMC-UHFFFAOYSA-N
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Description

Di-tert-butyl acetylenedicarboxylate, also known as 2-Butynedioic acid di-tert-butyl ester or Di-tert-butyl 2-butynedioate, is a chemical compound with the linear formula (CH3)3COCOC≡CCOOC(CH3)3 . It has a molecular weight of 226.27 .


Synthesis Analysis

The cross-cyclotrimerization of this compound, silylacetylenes, and acrylamides was studied with a cationic rhodium (I)/®-tol-binap complex as a catalyst . Glycosyl azides were also subjected to 1,3-dipolar cycloaddition with this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of two tert-butyl groups attached to an acetylenedicarboxylate core . The presence of these tert-butyl groups can influence the electronic energy of structures through both steric and inductive effects .


Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been involved in the cross-cyclotrimerization with silylacetylenes and acrylamides, catalyzed by a cationic rhodium (I)/®-tol-binap complex . It has also been used in 1,3-dipolar cycloaddition reactions with glycosyl azides .


Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point of 33-37 °C and a boiling point of 80-82 °C at 0.05 mmHg . It has a molecular weight of 226.27 .

Scientific Research Applications

Polymerization Initiator

Di-tert-butyl acetylenedicarboxylate has been utilized in the field of polymerization. A study by Allen and Bevington (1961) demonstrated its use in initiating the polymerization of styrene, where polymers prepared in benzene solution contained tert-butoxy and methyl end-groups. This study highlights the compound's role in influencing the structural properties of polymers (Allen & Bevington, 1961).

Catalysis

In catalysis, a cationic rhodium(I)/(R)-tol-binap complex was shown to catalyze the cross-cyclotrimerization of silylacetylenes and di-tert-butyl acetylenedicarboxylates with high chemo-, regio-, and enantioselectivities (Hara et al., 2014). This demonstrates the compound's effectiveness in selective chemical transformations (Hara et al., 2014).

Phase Transfer Catalysis

The compound's role in phase transfer catalysis is noteworthy. Houlihan et al. (1985) found that tert-butyloxycarbonylation of various functional groups could be achieved by reacting them with di-tert-butyl dicarbonate under phase transfer conditions. This method has applications in modifying polymer backbones (Houlihan et al., 1985).

Multicomponent Chemical Reactions

In a study by Zakarianezhad et al. (2018), the multicomponent reaction between tert-butyl isocyanide and this compound was investigated, revealing multiple reaction pathways and providing insights into the reaction mechanisms and molecular interactions in such systems (Zakarianezhad et al., 2018).

Synthesis of Functionalized Compounds

Jouanneau et al. (2014) demonstrated the synthesis of functionalized cyclopentene using this compound, highlighting its utility in creating complex organic structures with potential applications in material science and pharmaceuticals (Jouanneau et al., 2014).

Mechanism of Action

Target of Action

Di-tert-Butyl acetylenedicarboxylate is primarily involved in the cross-cyclotrimerization of silylacetylenes and acrylamides . This process is catalyzed by a cationic rhodium (I)/ ®-tol-binap complex . The targets of this compound are therefore silylacetylenes and acrylamides, which are involved in various biochemical reactions.

Mode of Action

The interaction of this compound with its targets involves a process known as cross-cyclotrimerization . This reaction is facilitated by a cationic rhodium (I)/ ®-tol-binap complex, which acts as a catalyst . The result of this interaction is the formation of a cyclic compound through a three-component coupling reaction .

Biochemical Pathways

The cross-cyclotrimerization process involving this compound affects the biochemical pathways of silylacetylenes and acrylamides . This reaction leads to the formation of cyclic compounds, which can have various downstream effects depending on the specific biochemical context .

Result of Action

The primary molecular effect of this compound’s action is the formation of cyclic compounds through the cross-cyclotrimerization of silylacetylenes and acrylamides . This can lead to various cellular effects depending on the specific context and the nature of the resulting cyclic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a cationic rhodium (I)/ ®-tol-binap complex is necessary for the compound to facilitate the cross-cyclotrimerization of silylacetylenes and acrylamides . Other factors, such as temperature, pH, and the presence of other chemicals, could also potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Di-tert-butyl acetylenedicarboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being the target organ .

Future Directions

While specific future directions for di-tert-butyl acetylenedicarboxylate are not mentioned in the retrieved papers, its use in various chemical reactions suggests potential for further exploration in synthetic organic chemistry . Its involvement in cross-cyclotrimerization and 1,3-dipolar cycloaddition reactions indicates its potential utility in the synthesis of complex organic molecules .

Biochemical Analysis

Biochemical Properties

Di-tert-butyl acetylenedicarboxylate plays a significant role in biochemical reactions, particularly in cycloaddition processes. It interacts with enzymes such as rhodium (I) complexes, which catalyze the cross-cyclotrimerization of this compound with silylacetylenes and acrylamides . Additionally, it undergoes 1,3-dipolar cycloaddition with glycosyl azides . These interactions highlight the compound’s versatility in forming complex molecular structures.

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity in cycloaddition reactions. The compound’s triple bond allows it to act as a dienophile in Diels-Alder reactions, forming stable cyclic structures. Additionally, its interactions with rhodium (I) complexes facilitate the formation of macrocycles through cross-cyclotrimerization . These reactions are crucial for the synthesis of complex organic molecules.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to various bioactive compounds through cycloaddition reactions. Enzymes such as rhodium (I) complexes play a crucial role in these pathways by catalyzing the formation of macrocycles and other complex structures . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within cells.

Properties

IUPAC Name

ditert-butyl but-2-ynedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCRUXRGQFLOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C#CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50984583
Record name Di-tert-butyl but-2-ynedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66086-33-7
Record name 1,4-Bis(1,1-dimethylethyl) 2-butynedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66086-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl 2-butynedioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066086337
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Record name Di-tert-butyl but-2-ynedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butyl 2-butynedioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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